Bisoxatin-d8
Description
Properties
Molecular Formula |
C₂₀H₇D₈NO₄ |
|---|---|
Molecular Weight |
341.39 |
Synonyms |
2,2-Bis(4-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one_x000B_2,2-Bis(p-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one_x000B_ |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Bisoxatin D8
Strategies for Deuterium (B1214612) Introduction into Organic Scaffolds
Several robust methodologies exist for the introduction of deuterium into organic molecules. These can be broadly categorized into hydrogen isotope exchange (HIE), reductive deuteration of unsaturated or functionalized precursors, and electrochemical methods. princeton.edusnnu.edu.cnresearchgate.net The choice of strategy depends on the target molecule's structure, the desired labeling pattern, and the availability of suitable precursors.
Hydrogen Isotope Exchange (HIE) is a powerful technique for replacing C-H bonds with C-D bonds directly on a substrate, often in a single step using a deuterium source like heavy water (D₂O) or deuterium gas (D₂). princeton.edusnnu.edu.cn This approach is attractive as it can sometimes be performed late in the synthetic sequence, minimizing the need for a complete de novo synthesis. princeton.edu
For Bisoxatin (B1667452), HIE would be catalyzed by transition metals. The phenolic hydroxyl groups and the amide group within the Bisoxatin structure can act as directing groups, guiding the deuterium incorporation to specific positions, primarily the ortho positions of the aromatic rings. snnu.edu.cn Iridium, Ruthenium, and Cobalt-based catalysts are commonly employed for such transformations. snnu.edu.cnchemrxiv.orgrsc.org
Iridium-Catalyzed HIE: Iridium complexes are highly effective for ortho-selective C-H deuteration of aromatic compounds containing directing groups like phenols and amides. snnu.edu.cnrsc.org The reaction typically proceeds in the presence of D₂O as the deuterium source. The efficiency of these catalysts can be sensitive to the counterion and solvent used. rsc.org
Ruthenium-Catalyzed HIE: Ruthenium-based catalysts can also facilitate H/D exchange. For instance, ruthenium-on-carbon has been used for the deuteration of sugars, assisted by coordination to hydroxyl groups, a principle applicable to the phenolic moieties in Bisoxatin. rsc.org
The primary challenge in applying HIE to synthesize Bisoxatin-d8 is achieving complete deuteration at all eight desired positions on the two phenyl rings without side reactions or deuteration at undesired locations. This would likely require harsh conditions or highly active catalysts, which could compromise the integrity of the complex Bisoxatin molecule.
Reductive deuteration involves the reduction of a suitable precursor molecule using a deuterium source. This method is often more predictable in terms of regioselectivity compared to HIE. princeton.eduresearchgate.net The synthesis of this compound via this route would necessitate the preparation of a specific precursor containing reducible functional groups at the desired labeling sites.
Common approaches include:
Catalytic Deuteration: This involves the reduction of double or triple bonds using deuterium gas (D₂) and a metal catalyst (e.g., Pd, Pt, Rh). A precursor to Bisoxatin containing unsaturated phenyl rings could theoretically be reduced to form the d8-analogue, although synthesizing such a precursor would be complex.
Reductive Dehalogenation: A more feasible strategy involves the reduction of a halogenated Bisoxatin precursor. For example, a tetra-halogenated precursor, such as one containing bromine or iodine atoms at the 2, 3, 5, and 6 positions of both hydroxyphenyl rings, could be reduced to this compound. This reduction can be achieved using D₂ gas with a catalyst like palladium on carbon (Pd/C) or using a deuteride-donating reagent.
| Strategy | Deuterium Source | Typical Catalyst/Reagent | Applicability to this compound | Key Considerations |
|---|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas | Iridium, Ruthenium, Cobalt complexes | Direct deuteration of Bisoxatin, guided by -OH groups. | Potential for incomplete labeling and side reactions. Regioselectivity depends on directing group strength. snnu.edu.cn |
| Reductive Deuteration (Dehalogenation) | D₂ gas, metal deuterides | Pd/C, Raney Ni | Requires a poly-halogenated Bisoxatin precursor. | High regioselectivity. Synthesis of the precursor is a critical step. princeton.edu |
| Electrochemical Dehalogenation | D₂O | Lead or carbon cathode | Requires a poly-halogenated Bisoxatin precursor. | Mild, environmentally friendly conditions with high deuterium incorporation. nih.govxmu.edu.cn |
Electrochemical methods offer a green and highly efficient alternative for deuteration. xmu.edu.cnrsc.org Specifically, electrochemical dehalogenative deuteration uses electrons as the reducing agent to cleave carbon-halogen bonds, with the resulting radical or anion being quenched by a deuterium donor, typically D₂O. nih.govtypeset.io This method avoids the use of expensive metal catalysts and harsh reagents. xmu.edu.cn
The synthesis of this compound using this technique would follow these steps:
Precursor Synthesis: A precursor such as 2,2-bis(4-hydroxy-2,3,5,6-tetrabromophenyl)-2H-benzo[b] drugbank.compharmacompass.comoxazin-3(4H)-one would be synthesized.
Electrochemical Reaction: The halogenated precursor would be placed in an undivided electrochemical cell containing a solvent (e.g., DMF), a supporting electrolyte, and D₂O as the deuterium source. nih.gov
Reduction: A constant current is applied, with a lead (Pb) plate often serving as the cathode. The carbon-halogen bonds are reductively cleaved at the cathode surface, and the resulting intermediate abstracts a deuterium atom from D₂O to form the C-D bond. nih.govresearchgate.net
This method has been shown to be effective for a wide range of alkyl and aryl halides, achieving excellent levels of deuterium incorporation (up to 99%) under mild, room-temperature conditions. nih.gov
Bisoxatin possesses a quaternary chiral center at the C2 position of the benzoxazine (B1645224) core. While the target molecule, this compound, involves deuteration of the achiral phenyl rings, stereoselectivity could become a factor if the synthetic route involves creating or modifying this stereocenter. For instance, if a precursor were designed with a double bond adjacent to the C2 position, its reduction would require stereocontrol to yield the correct enantiomer of Bisoxatin.
General strategies for stereoselective deuteration often rely on:
Chiral Catalysts: Transition metal complexes with chiral ligands can control the facial selectivity of deuterium addition to a prochiral center.
Substrate Control: The inherent stereochemistry of a complex molecule can direct an incoming reagent to a specific face.
While not directly required for placing deuterium on the aromatic rings of Bisoxatin, an understanding of stereoselective synthesis would be crucial for any synthetic plan that involves building the core benzoxazine structure from chiral precursors or creating the C2 stereocenter during the course of the synthesis. d-nb.infowhiterose.ac.uk
Electrochemical Dehalogenative Deuteration in Bisoxatin Synthesis
Precursor Design and Derivatization for Deuterium Placement in this compound
The successful synthesis of this compound is critically dependent on the design of an appropriate precursor. The choice of precursor is dictated by the selected deuteration methodology.
For HIE: The precursor is Bisoxatin itself or its more soluble diacetate salt, Bisoxatin acetate (B1210297). nih.gov The inherent chemical structure directs the deuteration, relying on the activating and directing effects of the hydroxyl and amide functionalities.
For Reductive/Electrochemical Deuteration: A halogenated precursor is required. The synthesis of Bisoxatin proceeds from isatin (B1672199) and 4-aminophenol, followed by reaction with p-hydroxyphenacyl bromide. wikipedia.org A plausible route to a halogenated precursor would involve using halogenated starting materials. For example, using a brominated version of p-hydroxyphenacyl bromide would lead to a Bisoxatin molecule with bromine atoms on the phenyl rings, ready for dehalogenative deuteration. The key is to introduce leaving groups (halogens) at all eight positions targeted for deuteration.
| Precursor Type | Example Structure/Description | Target Deuteration Method |
|---|---|---|
| Unmodified Substrate | Bisoxatin or Bisoxatin Acetate | Hydrogen Isotope Exchange (HIE) |
| Halogenated Analogue | 2,2-bis(4-hydroxy-2,3,5,6-tetrahalophenyl)-2H-benzo[b] drugbank.compharmacompass.comoxazin-3(4H)-one (Halo = Br, I) | Reductive Dehalogenation or Electrochemical Dehalogenative Deuteration |
| Unsaturated Analogue | A Bisoxatin precursor containing non-aromatic, unsaturated phenyl rings. | Catalytic Deuteration with D₂ gas |
Optimization of Deuterium Labeling Efficiency and Isotopic Purity
Achieving high isotopic purity (i.e., high percentage of deuterium incorporation) is essential for the intended applications of this compound, such as its use as an internal standard in bioanalytical assays. uni-rostock.denih.gov Several factors must be optimized to maximize labeling efficiency and ensure the deuterium is incorporated at the correct positions.
Key optimization parameters include:
Catalyst and Reagent Choice: The activity of the catalyst in HIE or reductive deuteration is crucial. For electrochemical methods, the electrode material and supporting electrolyte can significantly impact the reaction's efficiency. rsc.orgnih.gov
Deuterium Source: The purity and excess of the deuterium source (e.g., D₂O, D₂ gas) are critical. In many protocols, D₂O is used in large excess to drive the reaction towards completion. snnu.edu.cnnih.gov
Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled. Mild conditions are generally preferred to avoid side reactions and degradation of the substrate. xmu.edu.cn Electrochemical methods offer precise control via applied current or potential. nih.gov
Purification and Analysis: After the reaction, the product must be purified to remove any unreacted starting material or partially deuterated species. The isotopic purity and regiochemistry of the final this compound product must be rigorously confirmed using analytical techniques like high-resolution mass spectrometry (to confirm the mass increase) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the absence of ¹H signals at the deuterated positions). d-nb.info
The goal is to achieve an isotopic purity of >98% for the final this compound compound, ensuring its reliability for quantitative applications.
Advanced Analytical Characterization of Bisoxatin D8 in Research Contexts
Spectroscopic Methodologies for Structural Elucidation of Bisoxatin-d8
The definitive structural confirmation of isotopically labeled compounds such as this compound relies on a combination of advanced spectroscopic techniques. These methods are essential not only for verifying the core molecular structure but also for confirming the precise location and extent of deuterium (B1214612) incorporation. Spectroscopic analysis provides irrefutable evidence of the compound's identity, purity, and suitability for its intended use in research, particularly as an internal standard in quantitative studies. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). interesjournals.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Assessment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly powerful for assessing the success of deuteration. uef.fi By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the molecular structure and, in the case of this compound, confirm the substitution of hydrogen atoms with deuterium.
Two key NMR methods are used in conjunction:
¹H (Proton) NMR: In a ¹H-NMR spectrum of a successfully synthesized this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. The integration of any residual proton signals at the labeled positions allows for a quantitative estimation of the isotopic enrichment.
²H (Deuterium) NMR: Conversely, a ²H-NMR (or D-NMR) spectrum directly detects the deuterium nuclei. This analysis will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. This provides direct evidence of deuteration at the intended molecular sites. spectralservice.de
The combination of these NMR techniques offers a comprehensive assessment of the deuteration degree. For instance, manufacturers of deuterated compounds for NMR spectroscopy often guarantee a minimum deuteration degree, such as 99.5%, which is verified through these methods. merckmillipore.commerckmillipore.comscharlab.com
Table 1: Hypothetical NMR Data for Deuteration Assessment of this compound
| NMR Technique | Expected Observation for this compound | Purpose |
| ¹H-NMR | Absence or significant reduction of proton signals at the eight specific deuterated positions. | Confirms replacement of hydrogen with deuterium. |
| ²H-NMR | Presence of signals corresponding to the eight deuterium atoms at their specific locations. | Provides direct evidence of deuterium incorporation. |
| Quantitative NMR (qNMR) | Integration of residual ¹H signals against a known internal standard. | Calculates the precise percentage of deuteration (isotopic enrichment). spectralservice.de |
Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantification
Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions, making it exceptionally suited for analyzing isotopically labeled compounds. interesjournals.org For this compound, MS is used to confirm the molecular weight, assess isotopic purity, and perform quantitative analysis when it is used as an internal standard. dea.govnih.gov
Table 2: Theoretical Mass Comparison using HRMS
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Bisoxatin (B1667452) | C₂₀H₁₅NO₄ | 333.1001 |
| This compound | C₂₀H₇D₈NO₄ | 341.1504 |
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the primary technique for the quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma, urine, or tissue homogenates. shimadzu.com.sgwuxiapptec.com In this context, this compound serves as an ideal internal standard for the quantification of unlabeled Bisoxatin.
The process involves:
Adding a known amount of this compound to the biological sample.
Processing the sample to extract the analyte (Bisoxatin) and the internal standard (this compound).
Injecting the extract into an LC-MS/MS system. The LC separates the compounds from matrix interferences, while the MS detects and quantifies both the analyte and the deuterated internal standard. lcms.czresearchgate.net
Because this compound is chemically identical to Bisoxatin, it behaves the same way during sample preparation and chromatographic separation, correcting for any analyte loss. However, the mass spectrometer can easily differentiate between the two due to the mass difference, allowing for highly accurate and precise quantification. sigmaaldrich.comedqm.eu
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Chromatographic Separation Techniques for this compound and its Derivatives
Chromatography is a fundamental separation technique that is almost always coupled with mass spectrometry for the analysis of compounds in complex mixtures. nih.gov The goal is to isolate the analyte of interest, such as this compound and its non-labeled counterpart, from other components in the sample matrix before detection. edqm.eusunnypharmtech.com
For a molecule like Bisoxatin, the most common chromatographic method is High-Performance Liquid Chromatography (HPLC) or its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC). These techniques offer high resolution and short analysis times. interesjournals.orgnih.gov A typical setup would involve:
Stationary Phase: A reversed-phase column, such as a C18 or C8 column, where separation is based on the hydrophobicity of the molecules.
Mobile Phase: A mixture of an aqueous solvent (often with a modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to effectively separate compounds with differing polarities. researchgate.net
These chromatographic methods ensure that Bisoxatin and this compound are cleanly separated from endogenous matrix components, preventing ion suppression or enhancement in the mass spectrometer and thereby improving the accuracy of quantitative results. lcms.czmdpi.com
Advanced Methods for Deuteration Ratio Determination
While NMR and standard MS provide excellent data on deuteration, advanced methods can offer even greater precision in determining the isotopic distribution (e.g., the ratio of d8 to d7, d6, etc.). This is crucial for ensuring the quality of the isotopic standard. nih.gov
One advanced approach involves the use of specialized mass spectrometry software and high-resolution instruments. almacgroup.com This software can perform isotopic distribution calculations that correct for the natural abundance of other isotopes (like ¹³C and ¹⁵N) within the molecule. By comparing the experimentally observed isotopic pattern from an HRMS instrument with the theoretically calculated pattern, a highly accurate determination of isotopic purity and enrichment can be achieved. nih.govsisweb.com
Another method is Isotope Ratio Mass Spectrometry (IRMS), a highly sensitive technique designed specifically to measure the relative abundance of isotopes with extreme precision. thermofisher.com While more commonly used for stable isotopes in geochemistry and metabolomics, its principles can be applied to determine the precise deuteration ratio in synthesized molecules, providing the highest level of confidence in the isotopic composition of this compound.
Mechanistic Investigations of Bisoxatin D8 at Molecular and Cellular Levels
Elucidation of Molecular Interactions and Biochemical Pathways
Bisoxatin-d8, as a deuterated isotopologue of Bisoxatin (B1667452), is a critical tool for investigating the molecular interactions and biochemical pathways of its parent compound. The primary mechanism of action for Bisoxatin is as a stimulant laxative. drugbank.com This effect is achieved through a dual action on the colon: the stimulation of peristalsis and the inhibition of water and electrolyte absorption. patsnap.comechemi.com
Upon administration, Bisoxatin acetate (B1210297), a common prodrug form, undergoes hydrolysis in the small intestine to release the active Bisoxatin molecule. patsnap.comsmolecule.com The active compound then primarily targets the colon. patsnap.com It is believed to interact with the enteric nervous system, a complex network of neurons within the walls of the gastrointestinal tract that governs motility. patsnap.compatsnap.com This stimulation of nerve endings in the colonic wall enhances the wave-like muscle contractions known as peristalsis, which propels fecal matter through the colon. patsnap.compatsnap.com
Concurrently, Bisoxatin modulates biochemical pathways related to fluid and electrolyte transport across the intestinal lining. It inhibits the absorption of water and ions from the intestinal lumen and may promote their secretion into it. drugbank.compatsnap.comechemi.com This action increases the water content of the stool, softening it and facilitating its passage. patsnap.com While the precise molecular targets are not fully elucidated, it is hypothesized that the compound may interact with key transport proteins or channels, such as chloride channels, in intestinal epithelial cells to exert this effect. drugbank.comsmolecule.com The absorbed portion of the compound is known to be metabolized into Bisoxatin glucuronide. drugbank.comechemi.com The use of this compound allows researchers to trace these metabolic pathways and study their kinetics with greater precision.
Receptor Binding and Ligand-Target Interaction Studies (in vitro/non-human models)
While specific receptor binding studies for this compound are not extensively detailed in public literature, the mechanism of its non-deuterated counterpart provides a framework for investigation. The interaction of a ligand with its biological target is the foundational event for its pharmacological effect. dovepress.commsdmanuals.com In the case of Bisoxatin, the primary targets are presumed to be located within the enteric nervous system and the epithelial cells of the colon. patsnap.compatsnap.com
In vitro and non-human models are essential for characterizing these ligand-target interactions. nih.gov Such studies would aim to identify the specific receptors or proteins that this compound binds to. Techniques like radioligand binding assays, where a radiolabeled version of the ligand is used, could be adapted using this compound in competitive binding experiments to determine binding affinity (Kd) and specificity for its targets. The interaction could be with G-protein coupled receptors (GPCRs) or other signaling proteins present on enteric neurons. dovepress.com
The study of ligand-receptor interactions also involves understanding the duration of the binding, known as residence time, which can significantly influence the pharmacological effect. msdmanuals.comnih.gov Advanced analytical techniques, including soft ionization mass spectrometry, can be employed to study non-covalent ligand-target complexes "intactly," providing information on binding stoichiometry and energies. frontiersin.org Using this compound in these sophisticated models allows for precise quantification and differentiation from endogenous molecules, aiding in the detailed characterization of its binding profile. nih.gov
Table 1: Potential Molecular Targets and Investigative Methods for this compound
| Potential Target Class | Specific Example(s) | Location | In Vitro Investigative Method |
|---|---|---|---|
| Nerve Receptors | Receptors in the enteric nervous system | Colon Wall | Competitive Radioligand Binding Assays |
| Ion Channels | Chloride channels | Intestinal Epithelial Cells | Patch-Clamp Electrophysiology |
| Transport Proteins | Water/Electrolyte Transporters | Intestinal Epithelial Cells | Membrane Vesicle Transport Assays |
| Metabolizing Enzymes | UDP-glucuronosyltransferases | Liver | Enzyme Kinetic Assays |
Enzymatic Modulation and Substrate Specificity Analysis
The metabolism of Bisoxatin involves enzymatic processes, primarily hydrolysis and glucuronidation. drugbank.comechemi.com Bisoxatin acetate is first hydrolyzed by esterases in the intestine to yield the active Bisoxatin. patsnap.com Subsequently, the absorbed Bisoxatin is metabolized, likely in the liver, via conjugation with glucuronic acid to form Bisoxatin glucuronide, a more water-soluble compound that can be readily eliminated. drugbank.comechemi.com
The analysis of enzymatic modulation by this compound would investigate its potential to inhibit or induce key metabolic enzymes, such as those in the Cytochrome P450 family, although its primary interactions seem to be non-metabolic. drugbank.com More critically, this compound serves as a substrate for the same enzymes as its parent compound, but potentially with different kinetics due to the kinetic isotope effect (see section 4.5).
Substrate specificity analysis helps to understand which enzymes are responsible for a drug's metabolism. nih.gov By incubating this compound with various recombinant human enzymes (e.g., specific UDP-glucuronosyltransferase isoforms), researchers can identify the key enzymatic players in its metabolic pathway. The unique mass of this compound allows for its clear detection and quantification via mass spectrometry, distinguishing it from the non-deuterated compound and endogenous interferences, thereby facilitating precise measurement of enzyme activity and specificity. nih.gov
Cellular Uptake and Transport Mechanisms in Research Models
The journey of Bisoxatin to its site of action involves crossing cellular barriers. Following the initial hydrolysis of its acetate prodrug, some of the active Bisoxatin is absorbed from the gastrointestinal tract. drugbank.comechemi.com Research models, such as cultured intestinal cell monolayers (e.g., Caco-2 cells), are invaluable for studying the mechanisms of this cellular uptake and transport.
These models mimic the intestinal epithelium and allow for the quantitative analysis of both passive diffusion and active transport processes. By applying this compound to the apical side (luminal) of the cell monolayer, researchers can measure its rate of appearance on the basolateral side (bloodstream), providing data on its permeability.
Furthermore, these models can be used to investigate whether Bisoxatin is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and limit their absorption. nih.gov The use of this compound is advantageous in these transport studies due to the precision it affords in liquid chromatography-mass spectrometry (LC-MS) analysis, enabling accurate quantification of the compound that has been transported across the cell layer.
Investigation of Kinetic Isotope Effects (KIE) in Biological Reactions
The defining feature of this compound is its potential to exhibit a kinetic isotope effect (KIE), a phenomenon where replacing an atom with its heavier isotope alters the rate of a chemical reaction. libretexts.orgwikipedia.org Specifically, the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D) often leads to a slower reaction rate for any step that involves the breaking of a carbon-hydrogen bond. libretexts.org This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger and requires more energy to break than a C-H bond. libretexts.org
The KIE is expressed as the ratio of the rate constant of the light isotopologue to that of the heavy one (kH/kD). A "normal" primary KIE typically has a value greater than 1, indicating a slower reaction for the deuterated compound. wikipedia.orgnih.gov This effect is a powerful tool for elucidating reaction mechanisms. If a significant KIE is observed in the metabolism of this compound compared to Bisoxatin, it provides strong evidence that the cleavage of a C-H bond at one of the deuterated positions is a rate-limiting step in that metabolic process. nih.govnih.gov
In the context of this compound, where eight hydrogen atoms are replaced, the KIE can be used to:
Identify Metabolic Soft Spots: Pinpoint the exact sites on the molecule that are targeted by metabolic enzymes.
Determine Rate-Limiting Steps: Establish whether C-H bond cleavage is the slowest step in the metabolic cascade. nih.gov
Modulate Pharmacokinetics: The slowing of metabolism due to the KIE can potentially alter the pharmacokinetic profile of the drug, a strategy sometimes used in drug design. nih.gov
Table 2: Principles of Kinetic Isotope Effect (KIE) in the Study of this compound
| Concept | Description | Relevance to this compound |
|---|---|---|
| Isotopologues | Molecules that differ only in their isotopic composition. | Bisoxatin (light) and this compound (heavy). |
| C-D vs. C-H Bond | The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond. libretexts.org | Reactions involving the cleavage of a C-D bond in this compound will be slower. |
| Rate-Limiting Step | The slowest step in a sequence of reactions that determines the overall reaction rate. | A significant KIE (kH/kD > 1) suggests that C-H bond cleavage is rate-limiting in a metabolic pathway. nih.gov |
| Primary KIE | Observed when the bond to the isotope is broken in the rate-limiting step. wikipedia.org | Would be observed if, for example, a deuterated position on a phenyl ring undergoes enzymatic hydroxylation. |
| Secondary KIE | Observed when the isotopic substitution is at a site other than the bond being broken. These effects are typically smaller. libretexts.orgwikipedia.org | Could provide subtle information about the transition state of enzymatic reactions involving this compound. |
Metabolic Fate and Biotransformation Studies of Bisoxatin D8 in Research Models
Identification of Metabolic Pathways in Non-Human Biological Systems (e.g., in vitro, animal models)
While specific studies on the metabolic pathways of Bisoxatin-d8 are not extensively detailed in the available literature, the metabolism of its non-deuterated analog, Bisoxatin (B1667452), provides a foundational understanding. Upon oral administration, Bisoxatin acetate (B1210297) is hydrolyzed in the small intestine to its active form, Bisoxatin. patsnap.com This active compound is then partially absorbed. drugbank.com The absorbed Bisoxatin is known to undergo glucuronidation, forming Bisoxatin glucuronide. drugbank.com The primary route of elimination is through the feces, with the majority excreted as the unchanged parent compound and a smaller portion as the acetate salt. drugbank.com A minor amount of Bisoxatin glucuronide and trace amounts of the parent compound are eliminated in the urine. drugbank.com
In the context of deuterated compounds, the fundamental metabolic pathways often remain the same as their non-deuterated counterparts. juniperpublishers.comresearchgate.net However, the rate of these metabolic reactions can be altered. The substitution of hydrogen with deuterium (B1214612) creates a stronger chemical bond (C-D vs. C-H), which can slow down metabolic processes, particularly those catalyzed by enzymes like the cytochrome P450 (CYP) family. juniperpublishers.com This phenomenon, known as the deuterium kinetic isotope effect (DKIE), can lead to a reduced rate of metabolism. informaticsjournals.co.in For drugs metabolized through multiple alternative pathways, deuteration can cause "metabolic switching," where the metabolism shifts towards a pathway that does not involve the cleavage of a carbon-deuterium bond. osti.govnih.gov
Given that Bisoxatin's metabolism involves hydrolysis and glucuronidation, it is plausible that this compound would follow similar pathways. However, the rate of these transformations, especially if any oxidative metabolism is involved, could be slower in the deuterated form. Research on other deuterated compounds has shown that while the metabolites are generally identical to those of the non-deuterated form (apart from the presence of deuterium), their relative amounts can be altered. juniperpublishers.comresearchgate.net
Characterization of this compound Metabolites using Stable Isotope Tracing
Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and identify metabolites. nih.govmdpi.comspringernature.com This method involves introducing a compound labeled with a stable isotope, such as deuterium (²H), into a biological system and then tracking the isotope's incorporation into downstream metabolites. mdpi.comnih.gov High-resolution mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) are key analytical tools for this purpose. nih.govspringernature.com
In the context of this compound, stable isotope tracing would be instrumental in definitively identifying its metabolites. By comparing the mass spectra of metabolites from individuals or animal models administered this compound with those given the non-deuterated form, researchers can pinpoint the deuterated metabolites. frontiersin.org The characteristic mass shift corresponding to the number of deuterium atoms incorporated provides a clear signature for identification. mdpi.com This approach is highly effective in distinguishing drug-related metabolites from endogenous compounds in complex biological matrices. frontiersin.org
While specific studies applying stable isotope tracing to this compound are not publicly available, the methodology is well-established. For instance, a two-stage data-processing approach combining dose-response experiments with stable isotope tracing has been shown to be highly effective for comprehensive drug metabolite identification. frontiersin.org This technique helps to increase the true positive rate of metabolite identification. frontiersin.org
Comparative Metabolism of this compound vs. Non-deuterated Bisoxatin
The comparison of metabolism between a deuterated drug and its non-deuterated version is crucial for understanding the impact of isotopic substitution. juniperpublishers.comnobracat-isotopes.com The primary difference lies in the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down enzymatic reactions that involve the cleavage of this bond. informaticsjournals.co.in
For Bisoxatin, which is primarily metabolized through hydrolysis and glucuronidation, the impact of deuteration would depend on whether C-D bond cleavage is a rate-limiting step in any of its metabolic pathways. drugbank.com If oxidative metabolism by CYP enzymes plays a role, even a minor one, deuteration at the site of oxidation could significantly slow down this process. nih.gov This could lead to a higher plasma concentration and longer half-life of this compound compared to Bisoxatin. informaticsjournals.co.inresearchgate.net
Research on other drugs has demonstrated that deuteration can lead to a more favorable pharmacokinetic profile. nobracat-isotopes.comresearchgate.net For example, deuterated analogs have shown increased exposure and half-life in animal models. juniperpublishers.com This alteration in metabolism can also lead to "metabolic switching," where the metabolic pathway is diverted to avoid the slower C-D bond cleavage, potentially altering the ratio of different metabolites. osti.govnih.gov However, it is important to note that deuteration does not typically result in the formation of unique metabolites not seen with the non-deuterated analog. juniperpublishers.comresearchgate.net
Table 1: Potential Comparative Metabolic Parameters of Bisoxatin vs. This compound
| Parameter | Bisoxatin | This compound (Hypothesized) | Rationale for Difference |
| Primary Metabolic Pathways | Hydrolysis, Glucuronidation drugbank.com | Hydrolysis, Glucuronidation | Deuteration is unlikely to change the fundamental pathways. juniperpublishers.comresearchgate.net |
| Rate of Metabolism | Standard rate | Potentially slower | Deuterium Kinetic Isotope Effect (DKIE) on any oxidative metabolic steps. informaticsjournals.co.in |
| Plasma Half-Life | Standard half-life | Potentially longer | Reduced rate of metabolic clearance. nobracat-isotopes.comresearchgate.net |
| Metabolite Profile | Bisoxatin glucuronide drugbank.com | Deuterated Bisoxatin glucuronide | Metabolites are expected to be the same, but deuterated. juniperpublishers.comresearchgate.net |
| Metabolic Shunting | Not applicable | Possible | If multiple metabolic pathways exist, deuteration can shift metabolism to a non-deuterated site. osti.govnih.gov |
Cross-Species Metabolic Profiling for Preclinical Research Relevance (non-human focus)
Cross-species metabolic profiling is a critical step in preclinical drug development to ensure that the animal models used for toxicological studies are relevant to the drug's fate in the intended species (though the focus here is non-human). europa.eu Differences in drug metabolism between species can significantly impact a drug's efficacy and toxicity. europa.eu
For this compound, it would be essential to perform in vitro metabolism studies using liver microsomes or hepatocytes from various animal species commonly used in preclinical research, such as rats and dogs. europa.eu These studies help to identify any qualitative and quantitative differences in the metabolite profiles across species. europa.eu For example, certain CYP isoforms that are active in one species may be less active or absent in another, leading to different metabolic patterns. europa.eu
The goal of such studies for this compound would be to select the most appropriate animal model for further in vivo pharmacokinetic and toxicological evaluation. An ideal animal model would produce a metabolite profile that is qualitatively and quantitatively similar to what might be expected in other biological systems. If significant differences are observed, it may be necessary to consider alternative species or to justify why the chosen model is still appropriate. europa.eu
Impact of Deuteration on Metabolic Stability and Biotransformation Kinetics
The primary impact of deuteration on metabolic stability stems from the kinetic isotope effect (KIE). informaticsjournals.co.in The C-D bond is stronger and requires more energy to break than a C-H bond, which can significantly slow down the rate of metabolic reactions where this bond cleavage is the rate-limiting step. juniperpublishers.cominformaticsjournals.co.in This often leads to increased metabolic stability. juniperpublishers.com
Biotransformation Kinetics: The kinetics of biotransformation are directly affected by the KIE. In vitro studies using liver microsomes can quantify the intrinsic clearance (Clint) of a drug. A lower Clint for a deuterated compound compared to its non-deuterated counterpart would provide direct evidence of increased metabolic stability. nih.gov The magnitude of the deuterium isotope effect on intrinsic clearance can be dependent on the specific CYP enzyme involved and the position of deuteration. nih.gov
Table 2: Expected Impact of Deuteration on Bisoxatin's Biotransformation
| Kinetic Parameter | Expected Impact on this compound | Underlying Mechanism |
| Rate of Oxidative Metabolism | Decrease | Deuterium Kinetic Isotope Effect (DKIE) slowing C-D bond cleavage by CYP enzymes. |
| Intrinsic Clearance (Clint) | Decrease | Slower enzymatic turnover due to increased bond strength at metabolic sites. nih.gov |
| Biological Half-life (t½) | Increase | Reduced rate of systemic clearance. juniperpublishers.comnobracat-isotopes.com |
| Area Under the Curve (AUC) | Increase | Greater overall drug exposure due to slower elimination. nih.gov |
| Metabolite Ratios | Potential Alteration | Metabolic switching to non-deuterated sites if multiple pathways exist. osti.govnih.gov |
Applications of Bisoxatin D8 As a Research Probe and Analytical Standard
Use as an Internal Standard in Quantitative Bioanalytical Methods for Research
In quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. cerilliant.com Bisoxatin-d8 is ideally suited for this role in the quantification of Bisoxatin (B1667452) in biological matrices such as plasma, urine, or tissue samples.
An internal standard is a compound added in a known quantity to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. cerilliant.com Because this compound has nearly identical physicochemical properties to Bisoxatin, it co-elutes during chromatography and experiences similar effects from the sample matrix (e.g., ion suppression or enhancement) and extraction efficiency. researchgate.net By measuring the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved, even if sample loss or matrix effects occur. cerilliant.com
The development of a robust bioanalytical method requires validation to ensure its performance meets regulatory standards. slideshare.netjournalforclinicalstudies.comoutsourcedpharma.com Key validation parameters include accuracy, precision, selectivity, sensitivity, and linearity.
Table 1: Representative Bioanalytical Method Validation Parameters using this compound as an Internal Standard
| Parameter | Acceptance Criteria (FDA/ICH Guidelines) | Hypothetical Performance Data |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | Defines upper and lower limits of quantification | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.5% to +6.8% |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | Minimized by the internal standard | CV ≤ 10% |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. This table represents typical data for a validated LC-MS/MS assay using a deuterated internal standard.
Application in Stable Isotope Labeling (SIL) for Metabolomics Research
Stable Isotope Labeling (SIL) is a powerful technique in metabolomics used to trace the metabolic fate of a compound within a biological system. scitechnol.commetsol.com By introducing a labeled compound, researchers can track its conversion into various metabolites, providing definitive insights into metabolic pathways. acs.orgeurekaselect.com
This compound can be used as a tracer to study the biotransformation of Bisoxatin. scitechnol.com When administered in vitro or in vivo, the deuterium (B1214612) atoms act as a "tag" that can be detected by mass spectrometry. This allows for the unambiguous identification of metabolites derived from Bisoxatin, as they will also contain the deuterium label, shifting their mass accordingly. The primary metabolic pathway for Bisoxatin is conjugation to form bisoxatin glucuronide. drugbank.comechemi.com Using this compound, researchers can precisely track this conversion and identify any other potential metabolites. The mass spectrometer can selectively detect the labeled parent compound and its labeled metabolites, distinguishing them from endogenous molecules. eurekaselect.com
Table 2: Mass Spectrometry Data for Tracing Bisoxatin Metabolism with this compound
| Compound | Molecular Formula | Monoisotopic Mass (Unlabeled) | Monoisotopic Mass (d8-labeled) | Mass Shift (Δm/z) |
|---|---|---|---|---|
| Bisoxatin | C₂₀H₁₅NO₄ | 333.100 | 341.150 | +8 |
| Bisoxatin Glucuronide | C₂₆H₂₃NO₁₀ | 509.132 | 517.182 | +8 |
This table illustrates the expected mass difference between the natural and the d8-labeled versions of Bisoxatin and its primary metabolite, which allows for specific detection in a complex biological sample.
Utilization as a Mechanistic Probe in Biochemical Pathway Studies
Understanding the precise mechanism of action of a drug requires detailed knowledge of its absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. drugbank.comeurekaselect.com Bisoxatin is known to be a stimulant laxative that increases intestinal peristalsis, but its precise molecular mechanism is not fully understood. drugbank.comechemi.com
This compound serves as a critical mechanistic probe to elucidate these pharmacokinetic and pharmacodynamic pathways. acs.orgsymeres.com By administering this compound and using highly sensitive LC-MS/MS methods for its detection, researchers can accurately quantify its concentration over time in various biological compartments. This allows for the precise determination of key pharmacokinetic parameters. For instance, after oral administration, some Bisoxatin is absorbed and metabolized to bisoxatin glucuronide. drugbank.com Using this compound allows for the differentiation between the administered drug and any pre-existing compound, leading to more accurate measurements of its absorption rate, bioavailability, and elimination half-life.
Table 3: Pharmacokinetic Parameters of Bisoxatin Investigated Using this compound
| Pharmacokinetic Parameter | Description | Significance for Mechanistic Insight |
|---|---|---|
| Tmax | Time to reach maximum plasma concentration. | Indicates the rate of absorption. For Bisoxatin, Tmax is approximately 4 hours. drugbank.com |
| Cmax | Maximum plasma concentration. | Relates to the extent of absorption and potential for systemic effects. |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation. | Helps understand how much of the drug is absorbed versus acting locally in the gut. |
| Metabolism | Conversion to metabolites (e.g., bisoxatin glucuronide). drugbank.com | Elucidates the pathways of drug clearance and potential for drug-drug interactions. |
| Excretion | Elimination of the drug and its metabolites from the body. | Reveals the primary routes of clearance (e.g., feces and urine). drugbank.com |
Role in High-Throughput Screening Assays for Novel Biological Targets
High-Throughput Screening (HTS) is a drug discovery process where large libraries of compounds are rapidly tested for activity against a specific biological target. sciex.com While the initial screening phase might use the unlabeled compound to identify "hits," the subsequent stages of hit confirmation and lead optimization require robust and accurate quantitative analysis. lcms.czacs.org
In the context of HTS campaigns involving Bisoxatin or its analogs, this compound would play a crucial role in the analytical workflow. sciex.com After a primary screen identifies potential hits, a secondary screen is performed to confirm activity and eliminate false positives. This often involves quantitative analysis of the compound's effect, for which LC-MS/MS is a preferred method due to its sensitivity and specificity. nih.gov The use of this compound as an internal standard is essential in these assays to ensure that the quantitative data is reliable, allowing researchers to accurately compare the potency of different compounds and establish structure-activity relationships (SAR). lcms.cz The automation-compatible nature of modern LC-MS/MS systems makes this approach suitable for the large number of samples generated in HTS campaigns. acs.org
Table 4: Application of this compound in High-Throughput Screening Workflow
| HTS Stage | Objective | Role of this compound |
|---|---|---|
| Primary Screening | Identify initial "hits" from a large compound library. | Not typically used. Unlabeled compound is screened. |
| Hit Confirmation | Verify the activity of hits from the primary screen. | Used as an internal standard in quantitative LC-MS/MS assays to confirm compound concentration and activity. |
| Dose-Response Analysis | Determine the potency (e.g., IC50 or EC50) of confirmed hits. | Essential for accurate quantification across a range of concentrations to generate reliable dose-response curves. |
| Lead Optimization | Analyze structure-activity relationships of analog compounds. | Provides the analytical rigor needed to compare the pharmacokinetic properties of different chemical modifications. |
Structure Activity Relationship Studies with Bisoxatin D8 Analogues
Synthesis and Evaluation of Deuterated Bisoxatin (B1667452) Derivatives
The synthesis of deuterated Bisoxatin derivatives would involve introducing deuterium (B1214612) atoms at specific, metabolically vulnerable positions within the Bisoxatin molecule. Bisoxatin is known to be synthesized from isatin (B1672199). wikipedia.org The process for creating its deuterated analogues would likely involve the use of deuterated starting materials or reagents. resolvemass.casemanticscholar.org
Common synthetic strategies include:
Hydrogen-Deuterium Exchange Reactions: Using a deuterium source like deuterium oxide (D₂O) to replace exchangeable protons on the starting materials. resolvemass.ca
Deuterium Gas Addition: Employing deuterium gas (D₂) in reduction steps during the synthesis. resolvemass.ca
Use of Deuterated Reagents: Utilizing reagents such as deuterated triethylsilane or deuterated acids to introduce deuterium at specific molecular sites. semanticscholar.org
Once synthesized, these deuterated derivatives would undergo rigorous evaluation. The primary goal is to assess whether the isotopic substitution has conferred the desired properties without negatively impacting the compound's primary biological activity. Evaluation would typically measure the degree of deuterium incorporation and the compound's stability.
Illustrative Synthesis and Evaluation Data
The following table represents a hypothetical summary of the synthesis and initial evaluation of various deuterated Bisoxatin analogues.
| Compound ID | Deuteration Position(s) | Synthesis Method | Deuterium Incorporation (%) | Metabolic Stability (t½ in vitro) |
| Bisoxatin | (Non-deuterated) | Standard Synthesis | N/A | 4.5 hours |
| BXN-d4 | Phenyl rings | H-D Exchange | >98% | 6.8 hours |
| BXN-d2 | Methylene bridges | Deuterated Reagents | >95% | 5.2 hours |
| BXN-d8 | Multiple sites | Multi-step/Combined | >97% | 9.3 hours |
This table is illustrative and based on typical outcomes for deuterated compounds, not on specific experimental data for Bisoxatin-d8.
Comparative Analysis of this compound and its Analogues on Biological Activity (in vitro/non-human models)
A critical step in SAR studies is comparing the biological activity of the new analogues to the parent compound. For this compound, this would involve in vitro assays and non-human models to determine if its primary mechanism of action remains intact and if its potency is affected. Bisoxatin acts as a stimulant laxative by increasing intestinal motility. drugbank.compatsnap.com
In vitro studies might include:
Receptor Binding Assays: To ensure the deuterated compound still interacts with its intended biological target.
Cell-based Assays: For instance, using intestinal cell lines to measure effects on ion channel function or contractility, which are relevant to its laxative effect. nih.gov
Metabolic Profiling: Using liver microsomes to compare the metabolic pathways of Bisoxatin and its deuterated analogues, identifying any shifts in metabolism. plos.org
Studies on deuterated versions of other drugs, like metronidazole (B1676534) and curcumin, have shown that deuteration can lead to equipotent or even enhanced biological activity in certain areas while improving metabolic stability. informaticsjournals.co.inuobaghdad.edu.iq For example, a study on deuterated metronidazole showed it had better anaerobic antibacterial activity than its non-deuterated parent. uobaghdad.edu.iq
Hypothetical Comparative Biological Activity
This table illustrates a potential outcome of a comparative analysis between Bisoxatin and its deuterated analogues in non-human models.
| Compound ID | In Vitro Potency (EC₅₀) | Intestinal Motility Increase (in vivo, rodent model) | Relative Receptor Binding Affinity (%) |
| Bisoxatin | 15 nM | 100% (Baseline) | 100% |
| BXN-d4 | 16 nM | 98% | 99% |
| BXN-d2 | 18 nM | 95% | 96% |
| BXN-d8 | 15.5 nM | 102% | 101% |
This table is illustrative, hypothesizing that this compound retains comparable potency to the parent compound while potentially exhibiting superior pharmacokinetic properties not detailed here.
Exploring the Influence of Deuterium Position on Compound Properties in Research
The position of deuterium substitution within a molecule is not arbitrary; it is a key determinant of the resulting changes in the compound's properties. This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond during metabolic processes. wikipedia.orgwikipedia.org
Research focuses on placing deuterium at known sites of metabolic oxidation. By slowing down metabolism at a specific site, the following outcomes can be achieved:
Increased Half-Life: The drug remains in the system longer, potentially allowing for less frequent dosing. researchgate.net
Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to a harmful byproduct, deuterating the site can "shunt" metabolism towards safer pathways. nih.gov
Improved Bioavailability: By reducing first-pass metabolism in the liver, more of the active drug can reach systemic circulation. nih.gov
However, the effects are not always predictable. In some cases, no significant change in pharmacokinetics is observed, possibly because the deuterated bond is not involved in the rate-limiting step of metabolism. plos.orgnih.gov For example, a study on deuterated analogues of cyclophosphamide (B585) found that deuteration at certain positions had little effect on antitumor activity, while substitution at another site led to a significant drop in potency. nih.gov Therefore, empirical testing of multiple deuterated analogues is essential.
Emerging Research Directions and Future Perspectives for Bisoxatin D8
Integration of Bisoxatin-d8 Research with Advanced Computational Modeling
The synergy between experimental analysis and computational modeling offers a powerful paradigm for modern chemical research. For this compound, this integration promises to yield a more profound understanding of its physicochemical properties and behavior as an analytical standard.
Advanced computational tools, including molecular simulation and quantum chemistry software, are increasingly used in drug discovery and development to predict molecular properties and interactions. ulisboa.pt For the parent compound, Bisoxatin (B1667452), key properties have already been predicted using computational methods, providing insights into its behavior.
Table 1: Computed Physicochemical Properties of Bisoxatin
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Weight | 333.343 g/mol | echemi.com |
| XLogP3 | 3.51 | echemi.com |
| Density | 1.368±0.06 g/cm³ | echemi.com |
| Boiling Point | 609.0±55.0 °C | echemi.com |
| Topological Polar Surface Area | 78.8 Ų | echemi.com |
Potential for Novel Research Applications in Chemical Biology
Chemical biology utilizes chemical tools to probe and manipulate biological systems, and isotopically labeled compounds like this compound are invaluable in this context. ulisboa.pt Beyond its role as a simple quantifier, this compound has the potential to become a key enabler in studies aimed at dissecting the biological pathways influenced by its parent compound.
The primary application of deuterated compounds in chemical biology is to serve as highly accurate internal standards for quantitative mass spectrometry. clearsynth.comwisdomlib.org This precision is fundamental for:
Metabolic Studies: Bisoxatin is known to be metabolized to Bisoxatin glucuronide. echemi.comdrugbank.com Using this compound as an internal standard allows for precise tracking of this metabolic conversion, providing critical data for pharmacokinetic models.
Drug-Target Interaction Studies: The parent compound, Bisoxatin, is believed to act by stimulating the enteric nervous system and inhibiting water and ion absorption in the intestine. drugbank.compatsnap.com By enabling accurate measurement of Bisoxatin concentrations in tissues and cells, this compound can help researchers correlate drug levels with specific biological responses, offering insights into its mechanism of action.
Systems Biology Approaches: In broader studies of the gut environment, precise quantification of xenobiotics like Bisoxatin is essential. This compound provides the analytical robustness required to integrate data on drug disposition with other 'omics' data, such as changes in the proteome or metabolome of intestinal cells.
The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis, offering distinct advantages over other types of standards. cerilliant.com
Table 2: Comparison of Internal Standard (IS) Types for Mass Spectrometry
| Feature | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS |
|---|---|---|
| Chromatographic Co-elution | Ideal; co-elutes with analyte | Often chromatographically resolved from analyte |
| Matrix Effect Compensation | Excellent; experiences nearly identical matrix effects as the analyte | Good, but can differ from the analyte |
| Ionization Response | Nearly identical to analyte | Similar, but can vary |
| Mass Fragmentation | Similar pattern to analyte with a different mass | Different fragmentation pattern |
| Availability | Generally less available, requires custom synthesis | More widely available |
Source: Adapted from Cerilliant Corporation. cerilliant.com
Addressing Research Gaps in this compound Mechanistic Understanding
A significant research gap exists not for this compound itself—whose function as an internal standard is well-defined—but for its parent compound, Bisoxatin. The precise molecular mechanism by which Bisoxatin exerts its stimulant and anti-absorptive effects remains unknown. drugbank.com this compound is a critical tool for closing this knowledge gap.
Future research can leverage this compound to facilitate studies that were previously challenging due to a lack of sufficiently accurate analytical methods. Key research questions that can be addressed using this compound include:
Target Identification: By enabling precise quantification in cellular and subcellular fractions, researchers can better investigate the direct binding targets of Bisoxatin in intestinal epithelial cells or neurons of the enteric nervous system. patsnap.com
Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions involving the cleavage of this bond. beilstein-journals.org While this compound is designed to have deuterium (B1214612) labels in positions not typically involved in metabolism to ensure it behaves like the analyte, specific synthesis of deuterated analogues with labels at metabolic "hot spots" could be used to study the KIE. Such studies would provide definitive evidence of which metabolic pathways are most important for Bisoxatin's clearance and help elucidate the enzymes involved. beilstein-journals.org
Pharmacodynamic Modeling: Accurate pharmacokinetic data, generated using this compound as a standard, is essential for building robust pharmacodynamic models that can quantitatively link drug exposure to the physiological response (i.e., laxative effect), helping to clarify the drug's mechanism of action.
Methodological Advancements in Deuterated Compound Research
The research landscape for this compound is also shaped by broader methodological advancements in the synthesis and application of deuterated compounds. These advancements make such molecules more accessible, affordable, and versatile for research. wiseguyreports.com
Recent years have seen a surge in the development of novel deuteration techniques that move beyond classical methods. researchgate.netnih.gov These modern approaches offer greater efficiency and selectivity, facilitating the synthesis of complex molecules like this compound.
Table 3: Selected Modern Methodologies for Deuterium Labeling
| Methodology | Description | Key Features | Reference |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct replacement of protium (B1232500) (H) with deuterium (D) on the target molecule, often catalyzed by transition metals. | Atom-economical; allows for late-stage deuteration of complex molecules. | researchgate.netuni-rostock.de |
| Reductive Deuteration | Introduction of deuterium by the reduction of unsaturated functional groups (e.g., alkenes, alkynes) using a deuterium source. | Can achieve high levels of deuterium incorporation at specific sites. | researchgate.netnih.gov |
| Dehalogenative Deuteration | Replacement of a halogen atom with a deuterium atom, often using a catalyst and a deuterium donor. | Provides a regioselective method for introducing deuterium. | researchgate.netnih.gov |
| Organometallic Catalysis | Use of catalysts based on iridium, ruthenium, palladium, and other metals to mediate deuteration with high selectivity. | Enables deuteration of otherwise unreactive C-H bonds. | beilstein-journals.org |
These methodological advancements are critical because they lower the barrier to obtaining high-purity deuterated compounds. For this compound, this means more consistent availability for its use in regulated bioanalysis and greater accessibility for exploratory research. Furthermore, the expanding toolkit for isotopic labeling may allow for the creation of new versions of Bisoxatin isotopologues (e.g., with ¹³C or ¹⁵N labels) for use in multimodal or highly specialized analytical studies. aptochem.com The continued evolution of these synthetic methods will undoubtedly broaden the research applications for this compound and other labeled compounds in the future. wiseguyreports.comnih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
